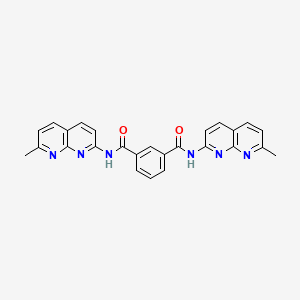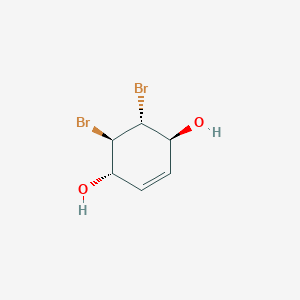
5beta,6alpha-Dibromo-2-cyclohexene-1beta,4alpha-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5beta,6alpha-Dibromo-2-cyclohexene-1beta,4alpha-diol is a brominated organic compound with a unique structure that includes two bromine atoms and two hydroxyl groups attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5beta,6alpha-Dibromo-2-cyclohexene-1beta,4alpha-diol typically involves the bromination of cyclohexene derivatives. One common method is the addition of bromine to cyclohexene in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5beta,6alpha-Dibromo-2-cyclohexene-1beta,4alpha-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atoms can be reduced to form the corresponding cyclohexene diol.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of cyclohexene-1,4-dione or cyclohexene-1,4-dicarboxylic acid.
Reduction: Formation of 2-cyclohexene-1,4-diol.
Substitution: Formation of various substituted cyclohexene derivatives.
Applications De Recherche Scientifique
5beta,6alpha-Dibromo-2-cyclohexene-1beta,4alpha-diol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5beta,6alpha-Dibromo-2-cyclohexene-1beta,4alpha-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5beta-Androstane-3alpha,17beta-diol: A steroid derivative with similar structural features.
5beta-cholestane-3alpha,7alpha,26-triol: A bile acid metabolite with hydroxyl groups at different positions.
Uniqueness
5beta,6alpha-Dibromo-2-cyclohexene-1beta,4alpha-diol is unique due to the presence of bromine atoms and the specific arrangement of hydroxyl groups on the cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
169529-93-5 |
|---|---|
Formule moléculaire |
C6H8Br2O2 |
Poids moléculaire |
271.93 g/mol |
Nom IUPAC |
(1S,4S,5R,6R)-5,6-dibromocyclohex-2-ene-1,4-diol |
InChI |
InChI=1S/C6H8Br2O2/c7-5-3(9)1-2-4(10)6(5)8/h1-6,9-10H/t3-,4-,5+,6+/m0/s1 |
Clé InChI |
DHMGPRNBMJDWOM-UNTFVMJOSA-N |
SMILES isomérique |
C1=C[C@@H]([C@H]([C@@H]([C@H]1O)Br)Br)O |
SMILES canonique |
C1=CC(C(C(C1O)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4-Bromobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B12559787.png)
![Diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B12559790.png)
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)

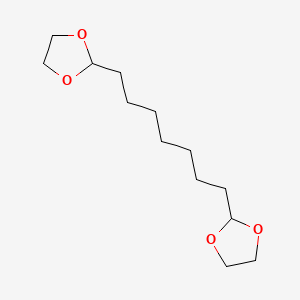


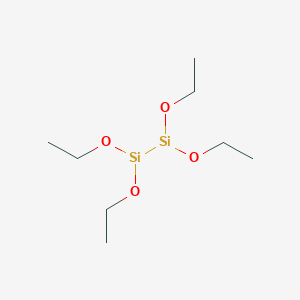
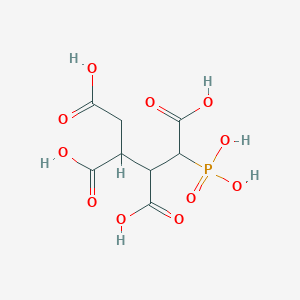
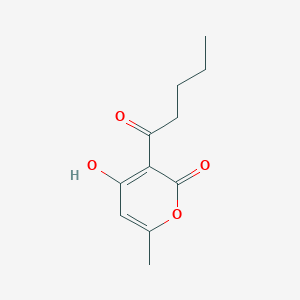
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)-](/img/structure/B12559832.png)

